DBCO-C3-PEG4-amine
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Overview
Description
DBCO-C3-PEG4-amine is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in copper-free click chemistry reactions, which are widely used in bioconjugation and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-C3-PEG4-amine is synthesized through a series of chemical reactions involving the conjugation of dibenzocyclooctyne (DBCO) with a PEG linker and an amine group. The synthesis typically involves the following steps:
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide) esters.
Conjugation with DBCO: The activated carboxyl groups are then reacted with DBCO to form a stable amide bond.
Addition of PEG Linker: The PEG linker is introduced to enhance solubility and reduce non-specific binding.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
DBCO-C3-PEG4-amine primarily undergoes copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a copper catalyst, making it biocompatible and suitable for in vivo applications .
Common Reagents and Conditions
Reagents: Azide-functionalized compounds or biomolecules.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates.
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage, which is used in various bioconjugation applications .
Scientific Research Applications
DBCO-C3-PEG4-amine has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells due to its biocompatibility.
Medicine: Employed in drug development, particularly in the design of targeted therapies that degrade specific proteins.
Industry: Utilized in the production of advanced materials and nanotechnology.
Mechanism of Action
DBCO-C3-PEG4-amine exerts its effects through the formation of stable triazole linkages via SPAAC reactions. The DBCO group reacts with azide-functionalized molecules, forming a covalent bond without the need for a copper catalyst. This mechanism is crucial for the selective and efficient labeling of biomolecules .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-amine: Similar in structure but with a different PEG linker length.
DBCO-NHS ester: Contains an NHS ester group instead of an amine, used for different conjugation strategies.
DBCO-PEG4-VC-PAB-MMAE: A more complex compound used in antibody-drug conjugates.
Uniqueness
DBCO-C3-PEG4-amine is unique due to its specific PEG linker length and amine functionality, which provide optimal solubility and reactivity for various bioconjugation applications .
Properties
IUPAC Name |
3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O8/c34-15-19-41-21-23-43-25-24-42-22-20-40-18-14-33(39)44-17-5-16-35-31(37)12-13-32(38)36-26-29-8-2-1-6-27(29)10-11-28-7-3-4-9-30(28)36/h1-4,6-9H,5,12-26,34H2,(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQYPCXYQQOMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCOC(=O)CCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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